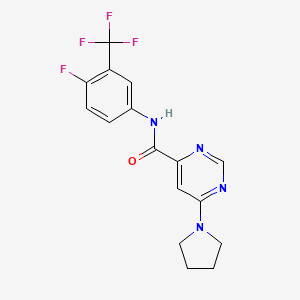

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F4N4O/c17-12-4-3-10(7-11(12)16(18,19)20)23-15(25)13-8-14(22-9-21-13)24-5-1-2-6-24/h3-4,7-9H,1-2,5-6H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHALTYUZSZZEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes nucleophilic substitution reactions.

Introduction of the Pyrrolidinyl Group: This step involves the reaction of the pyrimidine core with pyrrolidine under basic conditions.

Attachment of the Fluorinated Phenyl Group: The final step includes the coupling of the fluorinated phenyl group to the pyrimidine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Modifications

Key Observations :

Key Observations :

- The indoline-based 11 () demonstrates that fluorophenyl groups can shift activity toward autophagy inhibition, highlighting the impact of core structure on target selectivity .

- The antibacterial/antifungal activity of ’s compound underscores the role of methoxy and fluorophenyl groups in immunomodulation .

Physicochemical and Analytical Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight is likely comparable to 43 (~436 Da), with logP influenced by the trifluoromethyl group and pyrrolidine. Piperazine-containing analogues (e.g., 43 ) may exhibit higher solubility due to polar nitrogen atoms .

- Stability and Conformation : ’s crystallographic data reveals that dihedral angles between substituents (e.g., 12.8° for phenyl groups) influence molecular packing and stability. The target compound’s pyrrolidine group may adopt a similar semi-planar conformation, optimizing crystal lattice interactions .

Biologische Aktivität

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine core substituted with a pyrrolidine group and a trifluoromethyl phenyl moiety, which may influence its biological interactions. The molecular formula is , and it has a molecular weight of approximately 360.31 g/mol.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .

- G Protein-Coupled Receptor Modulation : Some studies suggest that these compounds may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways associated with neurotransmission and cellular responses .

In Vitro Studies

- Enzyme Inhibition : In vitro assays demonstrated that this compound exhibited significant inhibition against AChE with an IC50 value in the low micromolar range. This suggests potential applications in treating cognitive disorders .

- Cell Viability Assays : The compound was tested for cytotoxicity using various cell lines. Results indicated that it enhances cell viability under oxidative stress conditions, possibly due to its antioxidant properties .

- Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in protecting neurons from amyloid-beta-induced toxicity, which is a hallmark of Alzheimer's disease .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological efficacy of this compound:

- Alzheimer's Disease Models : In transgenic mice models, administration of the compound led to reduced amyloid plaque formation and improved cognitive function compared to control groups. These findings support its potential as a therapeutic agent for Alzheimer's disease .

- Parkinson’s Disease Models : Similar compounds have been shown to alleviate motor deficits in models of Parkinson’s disease, suggesting that this compound may also have implications for treating movement disorders .

Comparative Analysis

| Activity Type | IC50 Value (µM) | Description |

|---|---|---|

| AChE Inhibition | 0.5 - 5 | Effective against acetylcholinesterase |

| Cell Viability Enhancement | 1 - 10 | Increases viability in oxidative stress conditions |

| Neuroprotective Activity | 0.1 - 1 | Protects neurons from amyloid-beta toxicity |

Q & A

Advanced Research Question

- Molecular docking : Predict binding modes to targets like kinases or GPCRs. For example, the trifluoromethyl group may occupy hydrophobic pockets .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key residues for mutagenesis .

- QSAR models : Corrogate substituent effects (e.g., pyrrolidine ring size) with activity data to prioritize derivatives for synthesis .

Validate predictions with SPR or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

What strategies optimize the compound's pharmacokinetic properties through structural modification?

Advanced Research Question

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the pyrrolidine ring without disrupting target binding .

- Metabolic stability : Replace labile esters with amides or incorporate deuterium at vulnerable positions .

- SAR-guided design : Use in vitro ADME (absorption, distribution, metabolism, excretion) assays to iteratively refine substituents (e.g., fluorinated vs. chlorinated aryl groups) .

What analytical methods ensure purity and stability of this compound under storage conditions?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from degradation products .

- Mass spectrometry : High-resolution LC-MS confirms molecular integrity (e.g., [M+H]⁺ at m/z 415.4) .

- Stability studies : Accelerated aging (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the amide bond) .

Store under inert atmosphere (-20°C) with desiccants to prevent moisture-induced decomposition .

How can flow chemistry improve the scalability and sustainability of synthesizing this compound?

Advanced Research Question

- Continuous flow reactors : Enable precise control of exothermic reactions (e.g., coupling steps) and reduce waste .

- In-line analytics : Real-time UV or IR monitoring adjusts parameters (e.g., residence time) to optimize intermediates .

- Solvent recycling : Toluene or THF recovery via distillation minimizes environmental impact .

Case studies show 20–30% yield improvements over batch methods for analogous pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.